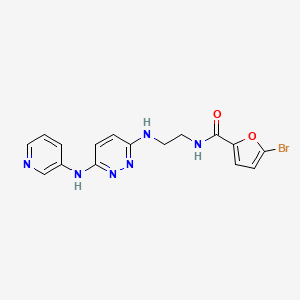

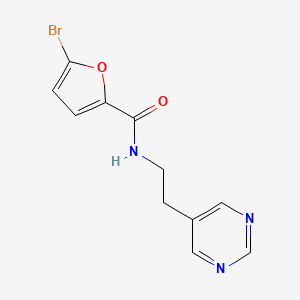

![molecular formula C21H21NO4S B2869071 (E)-1'-((4-甲基苯乙烯基)磺酰基)螺[色满-2,3'-吡咯烷]-4-酮 CAS No. 1448139-89-6](/img/structure/B2869071.png)

(E)-1'-((4-甲基苯乙烯基)磺酰基)螺[色满-2,3'-吡咯烷]-4-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Spiro compounds are a class of organic compounds that have two or more rings that share one atom . The term “spiro” is derived from the Latin word “spira”, meaning a coil or spiral. The spiro compound you mentioned seems to contain a chroman ring and a pyrrolidin ring. Chroman is a heterocyclic chemical compound, and pyrrolidin is a cyclic amine. The sulfonyl group is a sulfur atom bonded to two oxygen atoms and one carbon atom .

Synthesis Analysis

The synthesis of spiro compounds has been a topic of interest in organic chemistry due to their presence in several natural products and their unique 3D properties . A common method for synthesizing spiro compounds is through the use of sulfonyl hydrazones . This method provides straightforward access to a class of diarylmethane derivatives with good to excellent yields .Molecular Structure Analysis

The molecular structure of spiro compounds is unique due to the shared atom between two or more rings . This gives them unique 3D properties and makes them of interest in pharmaceutical libraries .Chemical Reactions Analysis

The chemical reactions involving spiro compounds often involve the formation or breaking of the spiro junction . The exact reactions would depend on the specific functional groups present in the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the functional groups it contains. Spiro compounds, for example, often exhibit unique optical and electronic properties .科学研究应用

Enantioselective Synthesis of Spirocycles

Spirocycles, such as the compound , have unique 3D properties and are present in several natural products . The enantioselective synthesis of these compounds has been a long-standing goal for organic chemists . Despite the challenges, significant effort has been devoted to developing new promising asymmetric methodologies .

Development of Pharmaceutical Libraries

Due to their unique properties, spirocycles are of interest in the development of pharmaceutical libraries . However, their representation in these libraries is currently limited due to the difficulty in their enantioselective synthesis .

Synthesis of 4-Thio-Substituted Chromans

A metal-free approach has been developed for accessing 4-thio-substituted chroman and diarylmethyl thioethers from sulfonyl hydrazones . This protocol provides straightforward access to a class of diarylmethane derivatives with good to excellent yields .

4. Development of Biologically Relevant Chemical Libraries The protocol for synthesizing 4-thio-substituted chromans from sulfonyl hydrazones can be used to develop biologically relevant chemical libraries . This operationally simple protocol exhibits good tolerance for labile functional groups .

Large-Scale Synthesis of 4-Thio-Substituted Chromans

The protocol for synthesizing 4-thio-substituted chromans from sulfonyl hydrazones is safe and feasible for large-scale synthesis . These compounds are of great synthetic interest because of their further reaction potential .

6. Synthesis of Chiral Spiro [Pyrrolidin-3,2’-Oxindole] Derivatives An organocatalytic and highly diastereo- and enantioselective reaction of 3-aminooxindoles with 2-enoylpyridines for the synthesis of chiral spiro [pyrrolidin-3,2’-oxindole] derivatives has been achieved . This could potentially be applied to the compound .

未来方向

Spiro compounds have been the focus of much research due to their unique properties and potential applications, particularly in the field of medicinal chemistry . Future research may focus on developing new synthesis methods, exploring new applications, and improving our understanding of these compounds .

属性

IUPAC Name |

1'-[(E)-2-(4-methylphenyl)ethenyl]sulfonylspiro[3H-chromene-2,3'-pyrrolidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-16-6-8-17(9-7-16)10-13-27(24,25)22-12-11-21(15-22)14-19(23)18-4-2-3-5-20(18)26-21/h2-10,13H,11-12,14-15H2,1H3/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMIEAHNNMTXFV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCC3(C2)CC(=O)C4=CC=CC=C4O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-1'-((4-methylstyryl)sulfonyl)spiro[chroman-2,3'-pyrrolidin]-4-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

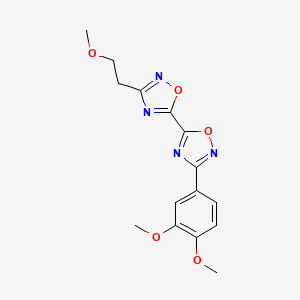

![4-({[(tert-butoxy)carbonyl]amino}methyl)-1-methyl-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B2868993.png)

![N-[2-[3-[(4-methylphenyl)methylsulfanyl]indol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2868998.png)

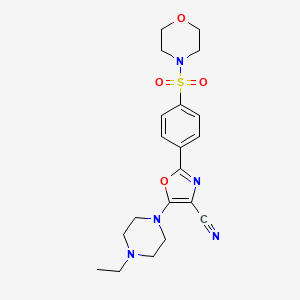

![N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]propane-1-sulfonamide](/img/structure/B2868999.png)

![3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2869001.png)

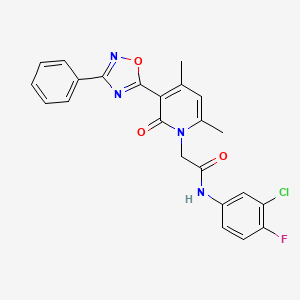

![3-(2-fluorobenzyl)-8-(2-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2869006.png)

![N'-(4-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2869007.png)

![5-Pyridin-3-ylsulfonyl-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2869008.png)

![6-allyl-4-(4-ethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2869009.png)